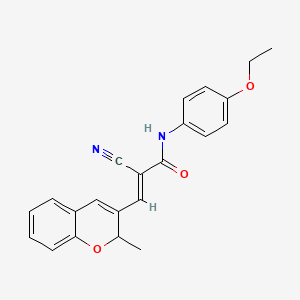

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide

Description

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide is a synthetic enamide derivative featuring a coumarin core substituted with a methyl group at position 2 and a cyanoacrylamide moiety. This compound belongs to a class of α,β-unsaturated carbonyl derivatives known for their biological relevance, particularly in antimicrobial, anticancer, and protein-binding applications . The ethoxyphenyl and methylchromen substituents contribute to its lipophilicity and electronic properties, which are critical for interactions with biological targets such as human serum albumin (HSA) or microbial enzymes .

Properties

Molecular Formula |

C22H20N2O3 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide |

InChI |

InChI=1S/C22H20N2O3/c1-3-26-20-10-8-19(9-11-20)24-22(25)18(14-23)13-17-12-16-6-4-5-7-21(16)27-15(17)2/h4-13,15H,3H2,1-2H3,(H,24,25)/b18-13+ |

InChI Key |

FTWOHCPLHFTOQX-QGOAFFKASA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/C#N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method might include the following steps:

Formation of the chromenyl intermediate: This can be achieved through the cyclization of a suitable precursor.

Introduction of the ethoxyphenyl group: This step might involve a substitution reaction where an ethoxy group is introduced to the phenyl ring.

Formation of the enamide: The final step could involve the reaction of the intermediate with a cyano group and an amide group under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to convert the cyano group to an amine group.

Substitution: The ethoxy group on the phenyl ring could be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The presence of cyano and carbonyl groups in all compounds enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., cysteine thiols in enzymes) .

- Coumarin Core: The 2-methylchromen moiety distinguishes the target from non-coumarin analogs (e.g., ), enabling π-π stacking with aromatic residues in proteins like HSA .

Physicochemical and Spectroscopic Comparisons

- IR/NMR Trends: The cyano group in all compounds appears at ~2200 cm⁻¹ (IR), while the carbonyl (C=O) stretches at ~1700 cm⁻¹. Aromatic protons in ¹H-NMR resonate between δ 6.5–8.2 ppm, with coupling constants (J = 15–16 Hz) confirming the trans (E)-configuration of the α,β-unsaturated system .

- Crystallography: Ethyl cyanoacrylates () adopt a syn-periplanar conformation, stabilized by weak C–H···π interactions. The target compound’s methylchromen group may introduce additional steric hindrance, altering crystal packing .

Biological Activity

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure

The compound can be represented by the following chemical formula:

This structure features a cyano group and a coumarin moiety, which are significant for its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Table 1: Antimicrobial Activity of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Properties

The anticancer potential of the compound has been investigated in various cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies on human breast cancer (MCF-7) and colon cancer (HT29) cell lines revealed:

- MCF-7 Cells : The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity.

- HT29 Cells : An IC50 value of 20 µM was recorded, suggesting effective inhibition of cell growth.

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Anti-inflammatory Activity

The anti-inflammatory effects of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide were assessed using lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Effects

| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 200 |

The data indicates that the compound significantly reduces pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways. For instance, it may inhibit NF-kB activation, which plays a crucial role in inflammation and cancer progression. Further studies are needed to elucidate the precise molecular mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.